molecular formula C13H7F2N B12552322 3,6-Difluorobenzo(h)quinoline CAS No. 163275-62-5

3,6-Difluorobenzo(h)quinoline

Cat. No.: B12552322
CAS No.: 163275-62-5
M. Wt: 215.20 g/mol
InChI Key: PBWYYTUZTZCXFS-UHFFFAOYSA-N
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Description

3,6-Difluorobenzo(h)quinoline is a fluorinated derivative of benzo(h)quinoline, a heterocyclic aromatic compound

Preparation Methods

The synthesis of 3,6-Difluorobenzo(h)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,6-difluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,6-Difluorobenzo(h)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring into partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

3,6-Difluorobenzo(h)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluorobenzo(h)quinoline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

3,6-Difluorobenzo(h)quinoline can be compared with other fluorinated quinolines, such as:

  • 3-Fluoroquinoline
  • 5-Fluoroquinoline
  • 7-Fluoroquinoline

These compounds share similar structural features but differ in the position and number of fluorine atoms. The unique positioning of fluorine atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

163275-62-5

Molecular Formula

C13H7F2N

Molecular Weight

215.20 g/mol

IUPAC Name

3,6-difluorobenzo[h]quinoline

InChI

InChI=1S/C13H7F2N/c14-9-5-8-6-12(15)10-3-1-2-4-11(10)13(8)16-7-9/h1-7H

InChI Key

PBWYYTUZTZCXFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=CN=C23)F)F

Origin of Product

United States

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